molecular formula C21H15N3OS2 B2668233 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide CAS No. 886959-16-6

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide

Cat. No.: B2668233
CAS No.: 886959-16-6
M. Wt: 389.49
InChI Key: GFTFCXWAVBROIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide (CAS 886959-16-6) is a synthetic organic compound with a molecular formula of C21H15N3OS2 and a molecular weight of 389.49 g/mol. This complex molecule features a benzothiazole moiety linked to a dimethylthiophene ring system via a critical benzamide bridge . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its extensive π-delocalized system that facilitates interactions with biological targets like DNA, and is frequently investigated for its wide range of pharmacological activities, including antimicrobial and antitumor properties . The integration of the thiophene heterocycle further enhances the compound's electronic characteristics and structural diversity, making it a valuable intermediate for research . This compound is intended for use in research and development activities, specifically in the exploration of new therapeutic agents. Its structural features make it a candidate for investigating antimicrobial applications, particularly in the search for new agents to combat drug-resistant bacteria, a significant global health challenge . Researchers can utilize this high-purity material in biochemical assays, mechanism-of-action studies, and as a building block for the synthesis of novel derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-12-13(2)26-21(24-19(25)15-9-7-14(11-22)8-10-15)18(12)20-23-16-5-3-4-6-17(16)27-20/h3-10H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTFCXWAVBROIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the thiophene ring and the cyanobenzamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The choice of method depends on the required production scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole/benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Properties
Target Compound : N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide C₂₁H₁₄N₃OS₂ 396.48 (calculated) Benzothiazole-thiophene-benzamide 4-Cyanobenzamide; 4,5-dimethylthiophene Inferred: High lipophilicity due to methyl groups; potential bioactivity via benzothiazole interactions
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- () C₁₅H₁₀Cl₂N₂O₃S 385.22 Benzothiazole-benzamide 4,5-Dichloro; 3,5-dimethoxy Highest molecular weight (385.22) and retention time in P. guineense extracts
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () C₂₅H₂₄N₃O₃S₃ 518.67 Benzothiazole-tetrahydrobenzothiophene-benzamide 4-Morpholin sulfonyl; tetrahydrobenzothiophene Enhanced solubility due to sulfonyl group; structural rigidity from tetrahydro ring
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () C₁₄H₁₆ClN₃O₂S 333.81 Benzamide-oxadiazole 4-Chloro; thioxo-oxadiazole Synthesized for biological activity studies; thioxo group may enhance metal-binding capacity

Key Structural and Functional Comparisons:

The morpholin sulfonyl group in the compound enhances solubility and hydrogen-bonding capacity, whereas the target’s methyl groups on the thiophene may improve membrane permeability .

Benzothiazole is a common motif in bioactive compounds, with its planar structure facilitating π-π stacking in enzyme active sites. This contrasts with the oxadiazole in , which is more polar and may engage in metal coordination .

Synthetic Pathways :

  • Compounds in and were synthesized using coupling reactions (e.g., acetamide formation, oxadiazole cyclization), suggesting that similar methods could apply to the target compound .
  • The absence of a triazole or oxadiazole ring in the target compound simplifies its synthesis compared to ’s multi-heterocyclic derivatives .

Research Findings and Implications

  • Bioactivity: Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s dimethylthiophene and cyano groups may synergize to enhance binding to hydrophobic enzyme pockets, analogous to the dichloro/methoxy substituents in ’s compound .
  • Physicochemical Properties : The molecular weight of the target compound (396.48 g/mol) falls within the range typical for drug-like molecules, unlike the higher-weight morpholin sulfonyl derivative (518.67 g/mol), which may face bioavailability challenges .
  • Structural Insights : X-ray crystallography (via SHELX programs, as in ) could resolve the target compound’s conformation, aiding in structure-activity relationship studies .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring , a thiophene ring , and a cyanobenzamide group , which contribute to its unique biological properties. The molecular formula is C17H15N3OSC_{17}H_{15}N_3OS, and its structure can be represented as follows:

PropertyData
IUPAC NameThis compound
Molecular FormulaC17H15N3OS
Molecular Weight305.38 g/mol
SolubilitySoluble in organic solvents; insoluble in water

The biological activity of benzothiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Interaction : They can bind to various receptors, modulating signaling pathways associated with inflammation and cancer progression.
  • Antioxidant Activity : Some studies suggest these compounds possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties against various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated efficacy against fungal strains such as Candida and Aspergillus.

A study reported the minimal inhibitory concentration (MIC) values for several derivatives in the range of 25–100 µg/mL against tested microorganisms .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on different cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results indicate selective cytotoxicity towards tumorigenic cells while sparing normal cells .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation markers in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzothiazole derivatives, including this compound. It found that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.